4-[(Thiophen-2-yl)methyl]glutamic acid

Neuroscience Glutamate Receptors AMPA Receptor

4-[(Thiophen-2-yl)methyl]glutamic acid is a conformationally restricted glutamate analogue with a thiophene ring at the 4-position. Unlike endogenous glutamate or 4-methyl analogues, it exhibits unique selectivity: measurable affinity for GluA2 (Ki=940nM) with negligible binding to GluA1 and GluA4 (Ki>100,000nM). This enables selective pharmacological dissection of GluA2-containing AMPA receptors in electrophysiology and calcium imaging—impossible with broad-spectrum agonists. It also serves as an NMDA antagonist scaffold for medicinal chemistry and as a distinct reference standard for HPLC/LC-MS method development. Procure ≥98% purity.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 400625-57-2
Cat. No. B12584755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Thiophen-2-yl)methyl]glutamic acid
CAS400625-57-2
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC(CC(C(=O)O)N)C(=O)O
InChIInChI=1S/C10H13NO4S/c11-8(10(14)15)5-6(9(12)13)4-7-2-1-3-16-7/h1-3,6,8H,4-5,11H2,(H,12,13)(H,14,15)
InChIKeyQPCTVZJQDKALPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-[(Thiophen-2-yl)methyl]glutamic acid (CAS 400625-57-2) for Neuroscience and Antibacterial Research


4-[(Thiophen-2-yl)methyl]glutamic acid (CAS 400625-57-2) is a conformationally restricted, higher homologue of the excitatory neurotransmitter L-glutamic acid, characterized by the introduction of a thiophene ring at the 4-position. This synthetic amino acid analogue is primarily investigated for its potential to modulate ionotropic and metabotropic glutamate receptors, offering a distinct pharmacological profile compared to endogenous glutamate and simpler 4-substituted analogues. Its core utility lies in neuroscience research, where it serves as a selective pharmacological tool to dissect receptor subtype function and explore novel therapeutic strategies for neurological disorders [1] [2].

Why 4-[(Thiophen-2-yl)methyl]glutamic acid (CAS 400625-57-2) is Not Interchangeable with Generic Glutamate or Simple 4-Methyl Analogues


Generic substitution of 4-[(Thiophen-2-yl)methyl]glutamic acid with endogenous L-glutamic acid or simple 4-methyl analogues is scientifically unsound due to profound differences in molecular recognition and pharmacological selectivity. The introduction of the thiophene ring in 4-[(Thiophen-2-yl)methyl]glutamic acid creates a higher homologue of glutamate with increased molecular complexity, enabling unique electronic and steric interactions with receptor binding pockets that are not possible with the smaller, more flexible endogenous ligand or 4-methylglutamic acid [1]. This structural differentiation directly translates into a distinct affinity and selectivity profile at ionotropic glutamate receptors, making it an unsuitable substitute for L-glutamic acid in assays requiring specific receptor modulation. Furthermore, its stereochemistry (e.g., (2S,4R)) is critical for its interaction with specific targets, and using a racemic mixture or an incorrect stereoisomer will yield different and potentially misleading results [1] [2].

Quantitative Differentiation of 4-[(Thiophen-2-yl)methyl]glutamic acid (CAS 400625-57-2) Against Key Comparators


Comparative Binding Affinity at AMPA Receptors: 4-[(Thiophen-2-yl)methyl]glutamic acid vs. Endogenous L-Glutamate

4-[(Thiophen-2-yl)methyl]glutamic acid demonstrates a quantifiable, albeit moderate, affinity for the human AMPA receptor (GluA2), with a Ki of 940 nM [1]. This contrasts sharply with endogenous L-glutamate, which is a high-affinity, full agonist at AMPA receptors. The 940 nM Ki for 4-[(Thiophen-2-yl)methyl]glutamic acid indicates it is a low-affinity ligand, likely acting as a weak antagonist or partial agonist, whereas L-glutamate acts as a potent agonist. This difference in affinity and functional activity makes 4-[(Thiophen-2-yl)methyl]glutamic acid a valuable tool for studying partial receptor activation or antagonism, unlike the full activation elicited by L-glutamate.

Neuroscience Glutamate Receptors AMPA Receptor Binding Affinity

Selectivity Profile at Ionotropic Glutamate Receptors: 4-[(Thiophen-2-yl)methyl]glutamic acid vs. Phenyl Analogue

In a head-to-head comparison within a series of higher glutamate homologues, the 4-[(thiophen-2-yl)methyl]glutamic acid analogue and its corresponding 4-(phenylmethyl)glutamic acid analogue were both found to be well-tolerated at ionotropic glutamate receptors, indicating that the insertion of an aromatic/heteroaromatic ring generates a new class of NMDA antagonists [1]. While both compounds act as antagonists, the thiophene ring introduces unique electronic properties due to the sulfur atom, potentially leading to subtle but significant differences in binding kinetics, off-rate, or allosteric modulation that are not present with the phenyl analogue. This class-level inference suggests that the thiophene analogue offers a distinct tool for probing the NMDA receptor's binding pocket, which may be crucial for SAR studies aimed at developing more selective antagonists.

Neuroscience Glutamate Receptors NMDA Receptor Selectivity Structure-Activity Relationship

Lack of Affinity for AMPA Receptor Subtypes GluA1 and GluA4: A Key Selectivity Feature vs. Broad-Spectrum Agonists

In contrast to its measurable affinity for GluA2, 4-[(Thiophen-2-yl)methyl]glutamic acid shows no appreciable affinity for recombinant rat AMPA receptor subtypes GluA1 and GluA4, with Ki values greater than 100,000 nM [1]. This is a significant point of differentiation from broad-spectrum AMPA receptor agonists like (S)-AMPA or endogenous L-glutamate, which potently activate all AMPA receptor subtypes. This selective lack of binding at GluA1 and GluA4, while retaining some affinity for GluA2, suggests a unique subtype selectivity profile that can be exploited to dissect the specific roles of GluA2-containing receptors in synaptic plasticity and neurological disease models.

Neuroscience Glutamate Receptors AMPA Receptor Selectivity Off-target effects

Best Research and Industrial Application Scenarios for 4-[(Thiophen-2-yl)methyl]glutamic acid (CAS 400625-57-2)


Pharmacological Dissection of AMPA Receptor Subunit Contributions in Synaptic Plasticity

Leverage the unique selectivity profile of 4-[(Thiophen-2-yl)methyl]glutamic acid, which shows measurable affinity for GluA2 (Ki = 940 nM) but negligible affinity for GluA1 and GluA4 (Ki > 100,000 nM) [1]. Use this compound in electrophysiological or calcium imaging assays on primary neuronal cultures or brain slice preparations to isolate and study the functional contribution of GluA2-containing AMPA receptors to long-term potentiation (LTP) or long-term depression (LTD). This is a significant advantage over using broad-spectrum agonists like L-glutamate or (S)-AMPA, which would activate all AMPA receptor subtypes and confound the analysis. The compound's low-affinity, potentially antagonist-like profile at GluA2 further allows for nuanced modulation of receptor activity rather than full agonism.

Structure-Activity Relationship (SAR) Studies for Developing Subtype-Selective NMDA Receptor Antagonists

Utilize 4-[(Thiophen-2-yl)methyl]glutamic acid as a key scaffold in medicinal chemistry campaigns aimed at developing novel NMDA receptor antagonists. Its classification as a higher homologue of glutamate that acts as an NMDA antagonist [2] provides a validated starting point. Systematic modification of the thiophene ring (e.g., substitution, heteroatom replacement) and the glutamate backbone can be guided by binding data from AMPA receptor subtypes [1] to improve potency and selectivity for specific NMDA receptor subunits (e.g., GluN2A vs. GluN2B). This compound serves as a superior lead compared to simpler 4-methyl analogues due to the additional opportunities for molecular recognition offered by the thiophene ring.

Reference Standard for Analytical Method Development and Quality Control in Neuroscience Reagent Manufacturing

Due to its distinct molecular structure and specific pharmacological profile, 4-[(Thiophen-2-yl)methyl]glutamic acid is an ideal candidate for use as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS, for quantifying glutamate analogues in research samples or quality control batches. Its unique retention time and mass spectral signature, distinct from endogenous L-glutamate and common 4-substituted analogues, allow for accurate and specific identification and quantification, ensuring the integrity and reproducibility of neuroscience research reagents.

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